![molecular formula C13H17NO3S2 B2759824 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide CAS No. 2034257-21-9](/img/structure/B2759824.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene is a heterocyclic compound . It’s a five-membered aromatic ring with a sulfur atom . Compounds containing a benzo[b]thiophene nucleus have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
The synthesis of benzo[b]thiophene compounds involves several steps . For example, the synthesis of benzo[b]thiophene-2-carboxylic acid involves the reaction of a compound with K2CO3 in DMF, followed by the addition of methyl thioglycolate . The reaction mixture is then heated, cooled, and poured on crushed ice to obtain the precipitate .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene compounds can be analyzed using various techniques such as 1H NMR, 13C NMR, and IR . For example, the 1H NMR of benzo[b]thiophene-2-carboxylic acid shows signals for thiophene-H and ArH .Chemical Reactions Analysis
Benzo[b]thiophene compounds can undergo various chemical reactions. For instance, they can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .Physical and Chemical Properties Analysis
Benzo[b]thiophene is a five-membered heteroaromatic compound with a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Ocular Hypotensive Activity
Derivatives of benzo[b]thiophene-2-sulfonamide, including compounds similar in structure to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide, have been investigated for their potential utility as topically active inhibitors of ocular carbonic anhydrase, indicating their use in the treatment of glaucoma. These compounds demonstrate significant ocular hypotensive effects, making them candidates for clinical evaluation in glaucoma therapy (Graham et al., 1989).
Antimicrobial Activity
Research on sulfonate derivatives, including those structurally related to this compound, has shown potential antimicrobial and antifungal activities. These studies explore the synthesis of novel functionalized N-sulfonates with bioactive potential, offering insights into the development of new antimicrobial agents (Fadda et al., 2016).
Proton Exchange Membrane for Fuel Cells
The synthesis of locally and densely sulfonated poly(ether sulfone)s, which may include structural motifs similar to this compound, has been reported for fuel cell applications. These polymers form tough, flexible, and transparent membranes that exhibit efficient proton conduction, highlighting their utility in advancing fuel cell technology (Matsumoto et al., 2009).
Drug Metabolism Studies
Studies on biaryl-bis-sulfonamide compounds, closely related to this compound, have used microbial-based systems to produce mammalian metabolites. This research facilitates the understanding of drug metabolism, offering a method to generate significant quantities of metabolites for detailed analysis, thereby supporting clinical investigations (Zmijewski et al., 2006).
Mécanisme D'action
Target of Action
The compound N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are involved in various physiological processes and disease states, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide, act as competitive inhibitors of bacterial dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and reproduction . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, these compounds prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This results in a decrease in the production of purines and pyrimidines, which are essential for DNA synthesis .
Pharmacokinetics
The bioavailability of sulfonamides can be influenced by factors such as pH and the presence of food in the stomach .
Result of Action
The primary result of the action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide is the inhibition of bacterial growth . By preventing the synthesis of folic acid, this compound inhibits the production of essential components of bacterial DNA, thereby preventing bacterial reproduction .
Action Environment
The efficacy and stability of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of the compound .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c1-2-7-19(16,17)14-8-12(15)11-9-18-13-6-4-3-5-10(11)13/h3-6,9,12,14-15H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKZBNZOGLIRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C1=CSC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate](/img/structure/B2759743.png)
![[1-(4-Butylphenyl)ethyl]amine](/img/structure/B2759744.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2759746.png)
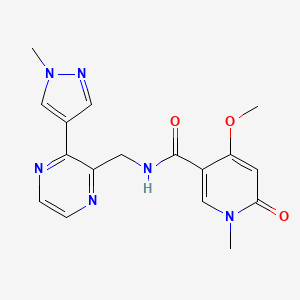
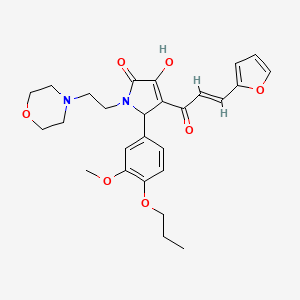
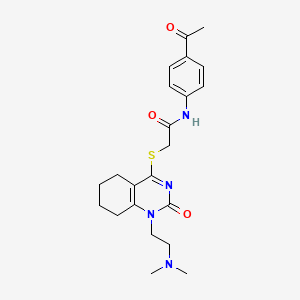
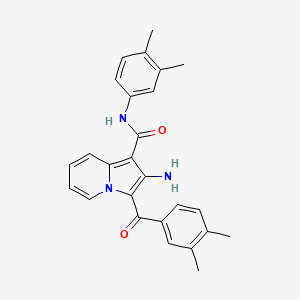
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(1-(4-ethoxyphenyl)ethylidene)propanehydrazide](/img/structure/B2759755.png)
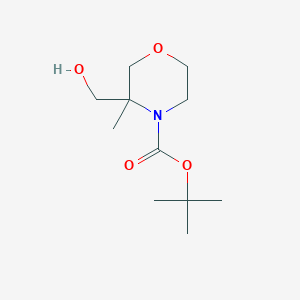
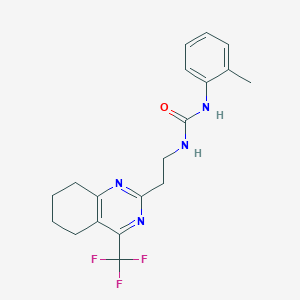
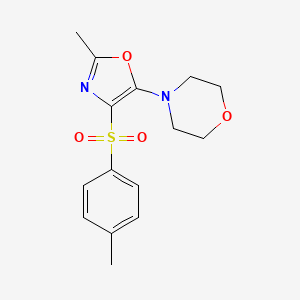
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea](/img/structure/B2759759.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2759764.png)
